1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
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Overview
Description
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a chemical compound known for its unique structure and properties. It is used in various fields of scientific research, including drug discovery, organic synthesis, and material science applications.
Preparation Methods
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione involves several stepsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Chemical Reactions Analysis
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel compounds and as a building block in organic chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Researchers investigate its potential therapeutic applications, such as its role in drug discovery and development.
Industry: The compound is used in the development of new materials and as an intermediate in industrial chemical processes
Mechanism of Action
The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione can be compared with other similar compounds, such as:
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one: This compound has a similar structure but differs in the presence of a methylbut-2-en-1-one moiety.
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone: This compound includes a fluorophenoxy group, which imparts different chemical properties.
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone: This compound features a dimethylisoxazol group, leading to distinct reactivity and applications.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-13-22-11-10-19(17)26-16-7-4-12-23(14-16)20(25)9-8-18(24)15-5-2-1-3-6-15/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZZXQNHNAKVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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